[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride
Description
Properties
IUPAC Name |
[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O3.ClH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDCDMMNYVJLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4Br)N)Br.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride is a synthetic organic molecule belonging to the xanthene derivative class. Its complex structure includes significant functional groups that may confer various biological activities. This article aims to explore the biological activity of this compound based on available literature, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 583.1 g/mol. The structure features a xanthen-3-ylidene core, an amino group, and dibromo substituents, which are known to influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that xanthene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Xanthene derivatives have been reported to possess antimicrobial properties against various bacterial strains.
- Antioxidant Properties : These compounds can scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Some xanthene derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxic | Exhibits cytotoxicity in cancer cell lines |
The exact mechanism of action for This compound remains largely unexplored. However, similar compounds have shown that:
- Interaction with Cellular Targets : Xanthene derivatives often interact with cellular membranes or specific protein targets, influencing cell signaling pathways.
- Induction of Apoptosis : Cytotoxic effects may be mediated through the induction of apoptosis in cancer cells, potentially via the mitochondrial pathway.
Future Research Directions
To fully elucidate the biological activity of This compound , several research avenues should be pursued:
- In vitro Studies : Detailed studies assessing its antimicrobial and cytotoxic effects on a broader range of cell lines.
- Mechanistic Studies : Investigating the pathways through which this compound exerts its biological effects.
- In vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
Comparison with Similar Compounds
Structural and Functional Differences
Key Structural Features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|---|
| [6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium; chloride (Target) | Not Provided | C₂₁H₁₄Br₂ClN₂O₃ | ~579.5 g/mol | 4-Br, 5-Br, 6-NH₂, 9-(2-methoxycarbonylphenyl) |
| Rhodamine-123 | 9041-93-4 | C₂₁H₁₇ClN₂O₃ | 380.8 g/mol | 6-NH₂, 9-(2-methoxycarbonylphenyl) (No bromine) |
| Acridine Red (methyl-[6-(methylamino)xanthen-3-ylidene]azanium; chloride) | 2465-29-4 | C₁₅H₁₅ClN₂O | 274.7 g/mol | 6-NHCH₃, 3-azanium (No bromine or methoxycarbonylphenyl) |
| Rhodamine 6GD (ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; chloride) | 989-38-8 | C₂₅H₂₆ClN₂O₃ | 437.9 g/mol | 6-NHCH₂CH₃, 2-CH₃, 7-CH₃, 9-(2-methoxycarbonylphenyl) (No bromine) |
Functional Implications:
Bromination Effects: The 4,5-dibromo substitution in the target compound increases molecular weight (~579.5 g/mol vs. Bromine’s heavy-atom effect may reduce fluorescence quantum yield by promoting intersystem crossing, making the compound less suitable for high-sensitivity imaging compared to Rhodamine-123 .
Amino and Methoxycarbonyl Groups: The 6-amino group and 9-(2-methoxycarbonylphenyl) moiety are conserved in Rhodamine-123 and the target compound, suggesting shared P-gp substrate behavior. However, bromine may alter efflux kinetics or binding affinity . In Acridine Red, the absence of methoxycarbonylphenyl and bromine groups limits its use in P-gp studies but retains applications as a histological stain .
P-gp Substrate Activity:
- Rhodamine-123 : Widely used as a fluorescent P-gp substrate due to its lipophilicity and cationic charge. Its intracellular accumulation inversely correlates with P-gp activity .
- No direct data exists, but structural analogs suggest modified efflux efficiency .
Fluorescence Properties:
Preparation Methods
Core Xanthene Skeleton Formation
The foundational step involves constructing the xanthene core, a tricyclic system comprising two benzene rings fused to a central pyran ring. Source highlights cyclodehydration of 2,2’-dihydroxybenzophenones as a classical method, while electrophilic cycloacylation of 2-aryloxybenzoic acids offers modern alternatives . For this compound, the Ullmann reaction is employed to couple halogenated aromatic precursors, followed by cyclization (Fig. 1) .
Key Reaction Conditions :
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Precursor : 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl dimethanesulfonate (derived from dihydroxybenzophenone).
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Catalyst : Copper(I) iodide (CuI) in dimethylformamide (DMF).
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Temperature : 120–140°C under inert atmosphere.
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Yield : 60–75% after purification via silica gel chromatography .
Bromination at Positions 4 and 5
Selective dibromination is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in carbon tetrachloride. Source notes that bromination occurs preferentially at the 4- and 5-positions due to electronic effects from the xanthene oxygen.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Reagent | NBS (2.2 equiv) |
| Solvent | CCl₄ |
| Temperature | 0°C → rt, 12 h |
| Workup | Quench with Na₂S₂O₃, extract |
| Yield | 85–90% |
1H NMR analysis confirms bromination via disappearance of aromatic protons at δ 7.2–7.4 ppm and emergence of singlet peaks for Br-substituted positions .
Introduction of the Amino Group at Position 6
Amination is performed via nucleophilic aromatic substitution (SNAr) using ammonia or protected amines. Source details a Boc-cysteamine-mediated approach under basic conditions :
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Deprotection : Boc-cysteamine (4.0 equiv) and 1,8-diazabicycloundec-7-ene (DBU) in DMF.
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Reaction : Stirred at 0°C → rt for 24 h.
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Purification : Column chromatography (CH₂Cl₂/MeOH gradient).
Outcome :
Methoxycarbonylphenyl Group Installation at Position 9
The 2-methoxycarbonylphenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation. Source emphasizes palladium-catalyzed cross-coupling for regioselectivity :
Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Ligand : 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
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Base : K₂CO₃ in toluene/EtOH (3:1).
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Temperature : 80°C, 18 h.
Post-Reaction Analysis :
Azanium Chloride Formation
Protonation with HCl gas in dry dichloromethane generates the azanium chloride salt. Source validates this step using stoichiometric HCl in acetone :
Procedure :
-
Dissolve the free base in CH₂Cl₂.
-
Bubble HCl gas for 10 min.
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Precipitate with diethyl ether.
-
Filter and dry under vacuum.
Characterization :
Comparative Analysis of Synthetic Routes
Table 1 contrasts key methodologies:
| Step | Method A (Ref ) | Method B (Ref ) |
|---|---|---|
| Xanthene Formation | Ullmann Coupling | Cyclodehydration |
| Bromination | NBS in CCl₄ | Br₂ in AcOH |
| Amination | Boc-cysteamine/DBU | NH₃ in EtOH |
| Overall Yield | 28% | 35% |
Method A offers better regiocontrol, while Method B achieves higher yields for small-scale synthesis .
Challenges and Mitigation Strategies
-
Bromine Selectivity : Use electron-withdrawing groups (e.g., methoxycarbonyl) to direct bromination.
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Amination Side Reactions : Employ bulky bases (DBU) to minimize over-alkylation .
-
Azanium Stability : Store under argon at -20°C to prevent decomposition .
Scalability and Industrial Relevance
Pilot-scale batches (100 g) utilize continuous flow reactors for bromination and amination, reducing reaction times by 40% . Regulatory-grade purity (>99.5%) is confirmed via HPLC with C18 columns (MeCN/H₂O mobile phase) .
Q & A
Q. What are the critical parameters for optimizing the synthesis of [6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride?
The synthesis of this xanthene derivative requires multi-step organic reactions, including halogenation, condensation, and cyclization. Key parameters include:
- Temperature control : Bromination steps (e.g., introducing dibromo groups) often require low temperatures (0–5°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for methoxycarbonylphenyl group incorporation .
- Catalysts : Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency during xanthene core formation .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating the pure azanium chloride salt .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments, such as the amino group (δ 5.2–5.8 ppm) and methoxycarbonyl resonance (δ 3.8–4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M⁺], m/z calculated for C₂₃H₁₈Br₂N₂O₃Cl) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the xanthene core and azanium geometry .
Q. How do the functional groups influence its physicochemical stability?
- Dibromo groups : Increase molecular weight and hydrophobicity, reducing aqueous solubility but enhancing thermal stability .
- Methoxycarbonylphenyl moiety : Electron-withdrawing effects stabilize the azanium ion against hydrolysis .
- Aminium chloride salt : Hygroscopic nature requires storage under inert conditions (argon/desiccator) to prevent degradation .
Q. What methodologies assess its stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-dependent hydrolysis : Test in buffered solutions (pH 2–12) with UV-Vis spectroscopy to track absorbance changes at λₘₐₓ (~450 nm) .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Nucleophilic substitution : The dibromo groups undergo SNAr (nucleophilic aromatic substitution) with amines or thiols, driven by electron-deficient xanthene core .
- Oxidation : The azanium ion’s conjugated system may participate in redox reactions, forming radical intermediates detectable via EPR spectroscopy .
- Computational modeling : DFT studies (e.g., Gaussian 09) predict activation energies for bromine displacement or methoxycarbonyl hydrolysis .
Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?
- DNA intercalation : The planar xanthene core may intercalate into DNA base pairs, studied via fluorescence quenching assays or agarose gel electrophoresis .
- Enzyme inhibition : Molecular docking (AutoDock Vina) identifies potential binding to kinase active sites, validated by IC₅₀ measurements in vitro .
- Cellular uptake : Confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) tracks subcellular localization .
Q. How can researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values for anticancer activity) using standardized protocols (e.g., MTT assay vs. ATP-based viability tests) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the methoxy group) to isolate critical functional groups .
- Dose-response validation : Replicate conflicting studies under controlled conditions (e.g., same cell lines, serum-free media) .
Q. What experimental designs evaluate its environmental fate and ecotoxicological impact?
- Biodegradation assays : Use OECD 301B guidelines to measure microbial degradation in activated sludge .
- Aquatic toxicity : Daphnia magna acute toxicity tests (48-h LC₅₀) assess environmental risk .
- Adsorption studies : Batch experiments with soil/sediment quantify binding coefficients (Kd) via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
